(R)-1-[3,5-Bis(trifluorométhyl)phényl]éthylamine
Vue d'ensemble
Description
“®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine” is a compound that contains a 3,5-bis(trifluoromethyl)phenyl motif . This motif is used extensively in promoting organic transformations and is ubiquitous in H-bond catalysts . The compound has a molecular weight of 229.12 .
Synthesis Analysis
The synthesis of compounds with the 3,5-bis(trifluoromethyl)phenyl motif involves the use of (thio)urea derivatives as organocatalysts . These catalysts activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Molecular Structure Analysis
The molecular structure of compounds with the 3,5-bis(trifluoromethyl)phenyl motif has been determined . The structure was subject to the Hirshfeld surface-analysis and CE-B3LYP interaction-energies calculations .Chemical Reactions Analysis
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations . They play a very important role in the development of H-bond organocatalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.12 . It has a refractive index of 1.434 (lit.) and a density of 1.467 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthèse énantiosélective
Ce composé est utilisé dans la synthèse énantiosélective du ®-[3,5-bis(trifluorométhyl)phényl]éthanol . Ce processus implique la réduction asymétrique de la 3,5-bis(trifluorométhyl)acétophénone, catalysée par des cellules de Leifsonia xyli CCTCC M 2010241 utilisant l'isopropanol comme co-substrat pour le recyclage du cofacteur .
Intermédiaire clé pour la synthèse de l'aprépitant
Le ®-[3,5-Bis(trifluorométhyl)phényl]éthanol, qui est synthétisé à partir du ®-1-[3,5-Bis(trifluorométhyl)phényl]éthylamine, est un intermédiaire chiral clé pour la synthèse de l'aprépitant .
Biocatalyseur dans les réactions de bioréduction
Le composé est utilisé comme biocatalyseur dans les réactions de bioréduction. Le système de réaction de bioréduction établi pourrait tolérer des concentrations plus élevées de substrat de 3,5-bis(trifluorométhyl)acétophénone, et a permis d'obtenir un rendement satisfaisant et un excellent e.e. du produit souhaité pour l'alcool ®-chiral souhaité .
Synthèse de ligands chiraux phosphine-aminophosphine
La chlorobis[3,5-bis(trifluorométhyl)phényl]phosphine, un composé apparenté au ®-1-[3,5-Bis(trifluorométhyl)phényl]éthylamine, est utilisé comme réactif pour la synthèse de ligands chiraux phosphine-aminophosphine pour l'hydrogénation asymétrique catalysée au rhodium .
Ligands pour les réactions d'allylation stéréosélective catalysées au palladium
Le composé est également utilisé dans la synthèse de ligands pour les réactions d'allylation stéréosélective catalysées au palladium .
Catalyseur pour l'hydrogénation asymétrique
Il est utilisé dans la synthèse de l'analogue du Josiphos, qui agit comme un catalyseur pour l'hydrogénation asymétrique .
Promotion des transformations organiques
Le motif 3,5-bis(trifluorométhyl)phényl du composé est utilisé de manière omniprésente dans les catalyseurs à liaison hydrogène, favorisant les transformations organiques .
Ligands dans les réactions d'hydrovinylation asymétrique
Enfin, il est utilisé dans la synthèse de ligands utilisés dans les réactions d'hydrovinylation asymétrique .
Mécanisme D'action
Target of Action
It is known that this compound is a key chiral intermediate for the synthesis of aprepitant .
Mode of Action
The compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling . This process involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
The biochemical pathway involves the single-electron reduction of oxime esters to form iminyl radical intermediates . This process is facilitated by the use of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a pre-catalyst and a base as a pre-catalyst initiation switch .
Pharmacokinetics
The established bioreduction reaction system could tolerate higher substrate concentrations of 3,5-bis(trifluoromethyl)acetophenone .
Result of Action
The result of the action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is the efficient enantioselective synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol . The process yields a satisfactory yield and excellent product enantiometric excess (e.e.) for the desired ®-chiral alcohol .
Action Environment
The action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine is influenced by environmental factors such as temperature and the presence of a co-substrate for cofactor recycling . The bioreduction is executed at 30°C and 200 rpm for 30 h .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWEAYXWZFSSK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363694 | |
Record name | (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127733-47-5 | |
Record name | (αR)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127733-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the biosynthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system considered significant?
A1: Traditional chemical synthesis of chiral molecules like (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine can be complex and often results in low yields of the desired enantiomer. The research presented in these papers [, ] highlights the development of a novel bienzyme cascade system utilizing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH). This approach offers several advantages:
- High Enantioselectivity: The use of the ATA117 enzyme ensures the production of the desired (R)-enantiomer with exceptional enantiomeric excess (> 99.9%) [].
- Improved Yield: The introduction of ADH into the system shifts the reaction equilibrium, leading to a significant increase in product yield [].
Q2: How does the choice of expression system affect the efficacy of the bienzyme cascade system?
A2: The research investigated five different expression systems to produce the ATA117 and ADH enzymes []. The study found that the expression system significantly impacted the substrate handling capacity of the bienzyme cascade system. Specifically, the BL21(DE3)/pETDuet-ATA117-ADH system, utilizing a tandem expression plasmid, demonstrated a 1.5-fold increase in substrate handling capacity compared to using ATA117 alone []. This highlights the importance of optimizing the expression system to maximize the efficiency of the biocatalytic process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.